Technical Guide: 4-(2,6-Difluorophenyl)piperidin-4-ol Hydrochloride
Technical Guide: 4-(2,6-Difluorophenyl)piperidin-4-ol Hydrochloride
This guide provides an in-depth technical analysis of 4-(2,6-Difluorophenyl)piperidin-4-ol hydrochloride , a specialized pharmacophore used in the development of central nervous system (CNS) agents.
CAS: 1803595-27-8 (HCl Salt) | Role: CNS Pharmacophore & Metabolic Probe[1]
Executive Summary
4-(2,6-Difluorophenyl)piperidin-4-ol hydrochloride is a privileged structural motif in medicinal chemistry, belonging to the 4-aryl-4-hydroxypiperidine class. This scaffold is a bioisostere of the classic haloperidol metabolite structure but features a 2,6-difluorination pattern.
Key Technical Value:
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Metabolic Blocking: The fluorine atoms at the 2 and 6 positions of the phenyl ring block oxidative metabolism (ortho-hydroxylation), significantly altering the pharmacokinetic profile compared to non-fluorinated analogs.
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Receptor Selectivity: The 4-hydroxyl group functions as a hydrogen bond donor/acceptor, critical for binding affinity in dopaminergic (D2/D4) and glutamatergic (NMDA GluN2B) receptor pockets.
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Synthetic Utility: It serves as a versatile "head group" for generating libraries of antipsychotic and analgesic candidates via N-alkylation.
Physiochemical Profile & Identification
The following data establishes the baseline identity for quality control and formulation.
Datasheet
| Property | Specification |
| Chemical Name | 4-(2,6-Difluorophenyl)piperidin-4-ol hydrochloride |
| CAS Number | 1803595-27-8 (HCl Salt); 1380317-57-6 (Free Base) |
| Molecular Formula | C₁₁H₁₃F₂NO[1][2] · HCl |
| Molecular Weight | 249.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High: DMSO, Methanol, Water (warm)Low: Dichloromethane, Hexane |
| pKa (Calc) | ~9.5 (Piperidine Nitrogen) |
| Hygroscopicity | Moderate (Store with desiccant) |
Structural Significance
The 2,6-difluoro substitution creates a high electron density region on the phenyl ring while sterically hindering rotation around the phenyl-piperidine bond. This conformational restriction often enhances potency by locking the pharmacophore into a bioactive conformation.
Synthetic Route & Process Chemistry
The synthesis of 4-(2,6-Difluorophenyl)piperidin-4-ol hydrochloride requires strict anhydrous conditions to prevent the quenching of organometallic intermediates. The preferred industrial route utilizes a Grignard addition to a protected piperidone.
Reaction Workflow (Graphviz)
Figure 1: Step-wise synthesis via Grignard addition and acidic deprotection.
Detailed Protocol
Step 1: Grignard Reagent Preparation
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Charge a flame-dried 3-neck flask with Magnesium turnings (1.2 eq) and a crystal of Iodine.
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Add anhydrous THF under Argon.
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Add 1-Bromo-2,6-difluorobenzene (1.0 eq) dropwise. Initiate reflux if necessary.
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Stir until Mg is consumed (formation of 2,6-difluorophenylmagnesium bromide).
Step 2: Nucleophilic Addition
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Cool the Grignard solution to 0°C (ice bath).
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Dissolve N-Boc-4-piperidone (0.9 eq) in anhydrous THF and add dropwise to the Grignard solution.
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Critical Control Point: Maintain temperature <5°C to avoid enolization side reactions.
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Allow to warm to room temperature and stir for 2 hours.
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Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.
Step 3: Deprotection & Salt Formation
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Dissolve the intermediate in 1,4-Dioxane.
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Add 4M HCl in Dioxane (5 eq) at 0°C.
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Stir at room temperature for 4 hours. The product will precipitate as a white solid.
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Filter, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.3–7.5 (m, 1H): Para-proton of the phenyl ring.
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δ 6.9–7.1 (m, 2H): Meta-protons (coupled to Fluorine).
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δ 5.4 (s, 1H): Hydroxyl group (-OH).
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δ 3.0–3.2 (m, 4H): Piperidine ring protons (alpha to Nitrogen).
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δ 1.8–2.1 (m, 4H): Piperidine ring protons (beta to Nitrogen).
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¹⁹F NMR:
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Distinct singlet or triplet signal around -110 to -115 ppm , confirming the 2,6-difluoro substitution pattern.
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Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).
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Observed Mass: [M+H]⁺ = 214.1 (Free base mass).
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Fragmentation: Loss of water ([M+H-18]⁺) is common for tertiary alcohols in the source.
Handling, Stability, & Safety
As a bioactive pharmacophore, this compound should be treated as a potential CNS depressant or stimulant.
| Parameter | Recommendation |
| Storage | Store at -20°C in a sealed vial. Hygroscopic; keep under inert gas if possible. |
| Solubility for Assays | Prepare 10 mM stock solutions in 100% DMSO . Stable for 3 months at -20°C. |
| Safety Hazards | H302: Harmful if swallowed.H315/H319: Causes skin/eye irritation.H335: May cause respiratory irritation.[3] |
| PPE | Nitrile gloves, safety goggles, and fume hood are mandatory. |
Therapeutic Context & Applications
This compound is primarily used in Structure-Activity Relationship (SAR) studies for:
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NMDA Receptor Modulation: 4-phenyl-4-hydroxypiperidines are known scaffolds for GluN2B-selective antagonists (e.g., Traxoprodil analogs). The 2,6-difluoro motif improves metabolic stability against CYP450 enzymes.
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Sigma-1 Receptor Ligands: The piperidine nitrogen and the hydrophobic phenyl ring provide the necessary pharmacophore for Sigma-1 binding, relevant in neuroprotection research.
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Impurity Standards: It serves as a critical reference standard for monitoring impurities in the synthesis of complex antipsychotics like Iloperidone or Lumateperone analogs where fluorinated starting materials are used.
References
-
National Center for Biotechnology Information (2025). PubChem Substance Record for 4-(2,6-Difluorophenyl)piperidin-4-ol hydrochloride (CAS 1803595-27-8). PubChem.[3] [Link]
- Intra-Cellular Therapies, Inc. (2014).Crystal forms of 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H,7H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8-yl)-1-(4-fluorophenyl)-1-butanone. U.S. Patent 8,648,077. (Describes related 4-fluorophenyl piperidine scaffolds).
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Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives.[4][5] Chemical & Pharmaceutical Bulletin, 53(1), 64-66.[4][5] (Foundational protocol for 4-aryl-4-hydroxypiperidine synthesis). [Link][4][5]
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BioFount Co., Ltd. Product Datasheet: 4-(2,6-Difluorophenyl)piperidin-4-ol Hydrochloride.[1][Link]
Sources
- 1. bio-fount.com [bio-fount.com]
- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 3. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
